Cas no 951572-74-0 (N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with a butyl and propanamide substituent. Its structure offers potential utility as an intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The presence of the 2-oxo-tetrahydroquinoline scaffold may confer favorable binding properties for targeting specific enzymes or receptors. The butyl chain enhances lipophilicity, potentially improving membrane permeability, while the propanamide group provides a versatile site for further derivatization. This compound is of interest in medicinal chemistry for its balanced physicochemical properties and synthetic adaptability. Proper handling and storage under inert conditions are recommended to ensure stability.
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide structure
951572-74-0 structure
Product name:N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
CAS No:951572-74-0
MF:C16H22N2O2
MW:274.358084201813
CID:6554047

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
    • Propanamide, N-(1-butyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-
    • Inchi: 1S/C16H22N2O2/c1-3-5-10-18-14-8-7-13(17-15(19)4-2)11-12(14)6-9-16(18)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,19)
    • InChI Key: FTNQPFKWBFLFLQ-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCC(=O)N2CCCC)(=O)CC

Experimental Properties

  • Density: 1.124±0.06 g/cm3(Predicted)
  • Boiling Point: 552.9±50.0 °C(Predicted)
  • pka: 14.56±0.20(Predicted)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2384-0333-10μmol
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
951572-74-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2384-0333-5μmol
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
951572-74-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2384-0333-1mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
951572-74-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2384-0333-2mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
951572-74-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2384-0333-3mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
951572-74-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2384-0333-10mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
951572-74-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2384-0333-4mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
951572-74-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2384-0333-5mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
951572-74-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2384-0333-2μmol
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
951572-74-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2384-0333-15mg
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
951572-74-0 90%+
15mg
$89.0 2023-05-16

Additional information on N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Introduction to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide (CAS No. 951572-74-0)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the chemical identifier CAS No. 951572-74-0, belongs to a class of molecules known for their potential biological activity. The detailed structure of this compound includes a tetrahydroquinoline core, which is a well-studied scaffold in medicinal chemistry, known for its role in various pharmacological applications.

The N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide molecule features a butyl group attached to the nitrogen atom of the tetrahydroquinoline ring, which is followed by a propanamide moiety. This specific arrangement of functional groups contributes to the compound's overall reactivity and potential interactions with biological targets. The presence of the tetrahydroquinoline moiety is particularly noteworthy, as it is often associated with properties such as anti-inflammatory and analgesic effects.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions between N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide and various biological receptors. Studies have indicated that the butyl group and the propanamide segment play crucial roles in modulating the compound's binding affinity and selectivity. These insights have been instrumental in designing more targeted and effective drug candidates.

In the realm of drug discovery, the synthesis and characterization of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide have been facilitated by modern synthetic techniques. The development of efficient synthetic routes has enabled researchers to produce this compound in higher yields and purities, making it more accessible for further investigation. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in streamlining the production process.

The pharmacological profile of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been extensively studied in vitro. Initial assays have shown promising results in terms of its ability to interact with specific enzymes and receptors. For instance, preliminary data suggests that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases including cancer and inflammatory disorders. These findings have prompted further investigation into its potential therapeutic applications.

One of the most intriguing aspects of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is its potential role as a lead compound for developing novel therapeutics. The unique combination of structural features makes it a versatile molecule that can be modified to enhance its pharmacological properties. Researchers are exploring various derivatives of this compound to improve its solubility, bioavailability, and target specificity.

The development of new drugs often involves a multi-disciplinary approach, integrating insights from chemistry, biology, and pharmacology. N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide exemplifies this collaborative effort. By combining synthetic chemistry expertise with biological evaluation techniques, scientists are able to identify promising candidates that can progress into clinical trials.

Regulatory considerations are also an essential part of bringing a new drug to market. The synthesis and characterization data for N-(1-butyl-2-oxyoноolnlinolnlinolnlinolnlinolnlinolnlinolnlinolnlinolnlinolnyl)propanamide must adhere to stringent guidelines set by regulatory agencies such as the FDA and EMA. These agencies require comprehensive documentation to ensure the safety and efficacy of new compounds before they can be approved for therapeutic use.

Future research directions for N-(1-butyl-oxyoноolnyl)propanamide include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at the molecular level will provide valuable insights for drug design. Additionally, researchers are interested in studying how modifications to its structure can enhance its therapeutic potential without compromising safety.

The impact of computational methods on drug discovery cannot be overstated. Advanced algorithms and machine learning models are being used to predict the biological activity of N-(1-butyl-oxyoноolnyl)propanamide and its derivatives. These tools help researchers prioritize compounds for further testing based on their predicted efficacy and safety profiles.

In conclusion,N-(1-butyl-oxyoноolnyl)propanamide (CAS No. 95157274)is a fascinating molecule with significant potential in pharmaceutical research。 Its unique structure, coupled with promising preliminary results, makes it an attractive candidate for further development。 As research continues, we can expect more insights into its pharmacological properties, leading to novel therapeutic interventions for various diseases。

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